3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-
Description
The compound 3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl- (CAS: 6334-24-3 or 4702-90-3) is a bis-pyrazolone derivative with a molecular formula of C20H16N4O2 (MW: 344.37 g/mol) . Its structure features:
- A central pyrazolone ring (positions 2,4-dihydro-5-methyl-3H-pyrazol-3-one) substituted with a methyl group at position 3.
- A methylidene bridge (–CH=) linking to a second pyrazolone ring (4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene).
- Two phenyl groups at positions 2 and the substituent ring, enhancing aromatic interactions .
This compound belongs to a class of heterocycles known for diverse applications, including pharmaceuticals, dyes, and agrochemicals .
Properties
CAS No. |
68427-36-1 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-methyl-4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methylidene]-1H-pyrazol-5-one |
InChI |
InChI=1S/C9H10N4O2/c1-4-6(8(14)12-10-4)3-7-5(2)11-13-9(7)15/h3,6H,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
KFJWIWSFLYGDFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C1C=C2C(=NNC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization to form the pyrazolone ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyrazolone ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolones.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has shown that pyrazolone derivatives exhibit significant anticancer properties. Studies indicate that compounds similar to 3H-Pyrazol-3-one can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
Case Study:
A study demonstrated that a related pyrazolone derivative significantly inhibited the growth of human breast cancer cells in vitro. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to increased cell death .
2. Anti-inflammatory Effects
Compounds in this class have been investigated for their anti-inflammatory properties. They function by inhibiting key enzymes involved in the inflammatory process, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Case Study:
In animal models, a derivative of 3H-Pyrazol-3-one was shown to reduce paw edema significantly compared to control groups, indicating its potential use as a therapeutic agent for inflammatory diseases .
Agricultural Applications
1. Pesticidal Activity
The compound has been explored for its potential as a pesticide due to its ability to disrupt metabolic pathways in pests. Pyrazolone derivatives can act as inhibitors of key enzymes necessary for pest survival .
Case Study:
Field trials indicated that a formulation containing this compound resulted in a significant reduction in pest populations on crops without adversely affecting beneficial insects .
Material Science Applications
1. Polymer Chemistry
Research has indicated that pyrazolone derivatives can be used as intermediates in the synthesis of novel polymers with enhanced thermal stability and mechanical properties .
Case Study:
A recent study developed a new class of thermosetting resins incorporating pyrazolone units, which exhibited superior heat resistance compared to traditional resins. These materials are promising for applications in electronics and aerospace industries .
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights key structural differences and substituent impacts among the target compound and analogs:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 401-73-0 increases thermal stability (MP: 218–220°C) compared to the target compound’s methyl substituents .
- Azo vs. Methylidene Bridges: Solvent Yellow 72’s diazenyl group (–N=N–) confers vivid coloration, whereas the target compound’s methylidene bridge (–CH=) may enhance π-conjugation for redox activity .
- Bioactivity Trends: Arylidene derivatives (e.g., IIIa1-IIIe1) exhibit antimicrobial properties due to extended conjugation, suggesting the target compound’s bis-pyrazolone system could offer multitarget binding .
Physicochemical Properties
- The target compound’s higher molecular weight and aromaticity suggest lower solubility in polar solvents compared to smaller analogs like 401-73-0 .
Biological Activity
3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl- is a heterocyclic compound that belongs to the pyrazolone family. This compound exhibits a unique dual pyrazolone structure, which is responsible for its diverse biological activities. This article focuses on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
| Property | Details |
|---|---|
| CAS Number | 68427-36-1 |
| Molecular Formula | C9H10N4O2 |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 3-methyl-4-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methylidene]-1H-pyrazol-5-one |
| Canonical SMILES | CC1=NNC(=O)C1C=C2C(=NNC2=O)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Modulation : The compound may modulate the activity of various receptors, leading to diverse biological effects such as analgesic and anti-cancer activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. In a study involving various pyrazolone derivatives, compounds similar to 3H-Pyrazol-3-one demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
Several studies have explored the anticancer potential of pyrazolone derivatives. For instance, compounds structurally related to 3H-Pyrazol-3-one have shown cytotoxic effects against various cancer cell lines. A structure–activity relationship (SAR) analysis indicated that modifications on the pyrazolone ring could enhance antiproliferative activity .
Antioxidant Properties
The antioxidant capacity of pyrazolone derivatives has also been investigated. The presence of specific functional groups in the structure contributes to scavenging free radicals and reducing oxidative stress in cellular models .
Case Studies
- Antimicrobial Study : A study synthesized several pyrazolone derivatives and evaluated their antimicrobial efficacy. The results showed that certain derivatives exhibited MIC values comparable to standard antibiotics .
- Anticancer Activity : In vitro studies on cancer cell lines revealed that specific analogs of 3H-Pyrazol-3-one inhibited cell proliferation significantly more than control treatments. The findings suggest potential for development into therapeutic agents against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
